N-benzyl-N,2,2-trimethylpropanamide
Overview
Description
N-benzyl-N,2,2-trimethylpropanamide is an organic compound with the molecular formula C₁₃H₁₉NO It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a 2,2-trimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N,2,2-trimethylpropanamide can be synthesized through several methods. One common synthetic route involves the reaction of pivaloyl chloride with N-methylbenzylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-benzyl-N,2,2-trimethylpropylamine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-benzyl-N,2,2-trimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylisobutyramide: Similar in structure but lacks the benzyl group.
N-methylbenzylamine: Contains the benzyl group but lacks the amide functionality.
Pivaloyl chloride: Used as a precursor in the synthesis of N-benzyl-N,2,2-trimethylpropanamide.
Uniqueness
This compound is unique due to the combination of the benzyl group and the 2,2-trimethylpropanamide moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-benzyl-N,2,2-trimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)12(15)14(4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJIFSPEAZXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504198 | |
Record name | N-Benzyl-N,2,2-trimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73551-24-3 | |
Record name | N-Benzyl-N,2,2-trimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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